1-Bromo-2-methylhexadecane
Overview
Description
1-Bromo-2-methylhexadecane is a chemical compound with the molecular formula C17H35Br . It has an average mass of 319.364 Da and a Monoisotopic mass of 318.192200 Da .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-methylhexadecane consists of 17 carbon atoms, 35 hydrogen atoms, and 1 bromine atom . It has 14 freely rotating bonds .Physical And Chemical Properties Analysis
1-Bromo-2-methylhexadecane has a density of 1.0±0.1 g/cm3, a boiling point of 357.2±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 57.9±3.0 kJ/mol, and it has a flash point of 113.1±11.0 °C . The index of refraction is 1.461, and it has a molar refractivity of 88.5±0.3 cm3 . The compound has a polar surface area of 0 Å2, a polarizability of 35.1±0.5 10-24 cm3, a surface tension of 30.4±3.0 dyne/cm, and a molar volume of 322.7±3.0 cm3 .Scientific Research Applications
Synthesis and Characterization of Thermotropic Dendrimers
The synthesis and characterization of thermotropic dendrimers provide significant insights into the applications of bromoalkanes like 1-Bromo-2-methylhexadecane. One such study involved the phase-transfer-catalyzed polyetherification of monomers followed by in situ alkylation with bromoalkanes to create soluble hyperbranched polymers. This process is crucial for developing advanced materials with specific physical properties (Percec, Chu, & Kawasumi, 1994).
Development of Water-Soluble Brush Polymers
In another application, brominated polymers, derived from bromoalkanes, were used as macroinitiators for the polymerization of 2-ethyl-2-oxazoline, resulting in water-soluble brush polymers. These polymers have potential applications in areas like stabilizers in heterophase polymerization and as materials for ionic conducting properties (Yuan et al., 2011).
Host-Guest Self-Assemblies in Nanotechnology
The field of nanotechnology has also utilized bromoalkanes. A study examined the host-guest self-assemblies of molecules like 1-bromohexadecane, exploring how different solvents affect the self-assembly of these systems. This research is crucial for understanding molecular interactions at the nanoscale, which can be applied to create new nanomaterials (Wu et al., 2018).
Exploration in Oxidation Processes
Bromoalkanes like 1-Bromo-2-methylhexadecane are also studied in the context of oxidation processes. Research on the oxidation of similar molecules, such as 2-methylhexadecane, provides insights into the mechanism of oxidation in high molecular weight alkanes. This knowledge is relevant for understanding and improving industrial oxidation processes (Brown & Fish, 1969).
Surfactant Synthesis
The synthesis of surfactants like hexadecyl methyl dihydroxyethyl ammonium bromide using 1-Bromohexadecane demonstrates the use of bromoalkanes in creating compounds with significant industrial applications, such as in cleaning agents, emulsifiers, and dispersants (Zhang, Zheng, Zhou, & Chen, 2014).
Organic-Inorganic Hybrid Materials
Bromoalkanes are instrumental in synthesizing organic-inorganic hybrid mesoporous silica materials. These materials have applications in catalysis, adsorption, and as templates for creating novel nanostructures (Lee, Luo, Yuan, Lin, & Dai, 2004).
Applications in Organic Synthesis
Bromoalkanes are also critical in organic synthesis. For instance, they can be used in radical cyclization processes to form various organic compounds, which are essential in pharmaceuticals and agrochemicals (Esteves, Ferreira, & Medeiros, 2007).
properties
IUPAC Name |
1-bromo-2-methylhexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35Br/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h17H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPILDWLZOLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444528 | |
Record name | 1-Bromo-2-methylhexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methylhexadecane | |
CAS RN |
81367-59-1 | |
Record name | 1-Bromo-2-methylhexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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